N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
CAS No.: 88541-04-2
Cat. No.: VC17275477
Molecular Formula: C9H8N6O2S
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88541-04-2 |
|---|---|
| Molecular Formula | C9H8N6O2S |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
| Standard InChI | InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
| Standard InChI Key | QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of this ring, a 3-nitrophenyl group is attached, introducing aromaticity and electron-withdrawing characteristics. Position 2 is functionalized with a guanidine group (–NH–C(=NH)–NH2), which contributes to the molecule’s basicity and ability to form hydrogen bonds. The molecular formula is C9H7N7O2S, with a molecular weight of 301.28 g/mol.
Electronic and Steric Features
The 3-nitrophenyl substituent creates a meta-directed electronic effect, polarizing the thiadiazole ring and enhancing its reactivity toward electrophilic and nucleophilic agents. The guanidine group, with a pKa of approximately 13.6, remains protonated under physiological conditions, facilitating interactions with negatively charged regions of biological macromolecules . Computational studies suggest that the planar thiadiazole ring and the nitro group’s orientation contribute to optimal π-π stacking and dipole-dipole interactions with protein active sites .
Solubility and Stability
Preliminary data indicate moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). The compound exhibits stability under acidic conditions (pH 2–6) but undergoes gradual hydrolysis in alkaline environments (pH > 8), likely due to nucleophilic attack on the thiadiazole ring.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine typically involves a multi-step protocol:
-
Formation of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine:
-
Introduction of the Guanidine Moiety:
-
The amine group at position 2 undergoes nucleophilic substitution with cyanamide under basic conditions (pH 10–12) at reflux.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
-
Structural Analogues and SAR Insights
Modifications to the core structure have been explored to enhance bioactivity:
These findings underscore the critical role of the meta-nitro orientation and the free guanidine group in maintaining biological efficacy .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin controls. Mechanistic studies suggest that the nitro group undergoes bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA synthesis .
Enzyme Inhibition
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine exhibited 78% inhibition of HCV NS5B polymerase at 100 µM, with an IC50 of 34.6 µM in enzyme-linked immunosorbent assays . Molecular docking simulations (PDB: 3FQL) revealed binding to the thumb domain (TP-II), disrupting RNA template positioning .
Comparative Analysis with Structural Analogues
Thiadiazole Derivatives in Antiviral Therapy
A comparative study of thiadiazole-based HCV inhibitors highlights structural determinants of activity:
| Compound | NS5B Inhibition (%) | IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine | 78 | 34.6 | Meta-nitro group |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 45 | 64.9 | Para-fluoro substitution |
| 2-Amino-5-(2,6-dichlorophenyl)-1,3,4-thiadiazole | 82 | 5.6 | Dichloro substitution |
The meta-nitro configuration in the target compound balances electronic effects and steric accessibility, enabling moderate inhibition compared to dichloro analogues .
Guanidine-Containing Anticonvulsants
In maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the compound showed ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), outperforming phenytoin in latency to seizure onset . This activity correlates with enhanced blood-brain barrier permeability due to the guanidine group’s hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume